molecular formula C7H6NO3- B13373520 4-Methyl-3-nitrobenzenolate

4-Methyl-3-nitrobenzenolate

Cat. No.: B13373520
M. Wt: 152.13 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-M
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Description

4-Methyl-3-nitrobenzenolate is an organic compound with a molecular structure that includes a benzene ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitrobenzenolate typically involves nitration of toluene derivatives. One common method is the nitration of 4-methylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale nitration processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of diluted nitric acid as an oxidant has been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-nitrobenzenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit biological activities such as antimicrobial effects .

Comparison with Similar Compounds

  • 4-Methyl-3-nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • Methyl 4-methyl-3-nitrobenzoate

Comparison: 4-Methyl-3-nitrobenzenolate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H6NO3-

Molecular Weight

152.13 g/mol

IUPAC Name

4-methyl-3-nitrophenolate

InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3/p-1

InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

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